
8-Iodoguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodoguanosine is a modified nucleoside with the chemical formula C10H12IN5O5 . It is a derivative of guanosine, where an iodine atom is substituted at the 8th position of the guanine base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Iodoguanosine is typically synthesized through the iodination of guanosine. The process involves the reaction of guanosine with an iodine reagent under controlled conditions. One common method includes dissolving guanosine in water and adding a saturated aqueous solution of iodine. The reaction mixture is stirred until the color persists, indicating the completion of the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under optimized conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 8-Iodoguanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents, such as thiol or hydrazine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Sodium Hydroxide: Used in substitution reactions to replace the iodine atom with other functional groups.
Hydrazine Hydrate: Employed to introduce hydrazine groups in place of the iodine atom.
Major Products:
5’-Deoxy-5’-thioguanosine: Formed by substituting the iodine atom with a thiol group.
5’-Deoxy-5’-N-hydrazinoguanosine: Resulting from the reaction with hydrazine hydrate.
Aplicaciones Científicas De Investigación
8-Iodoguanosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Iodoguanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of mutations in targeted nucleic acids. The compound’s molecular targets include RNA and DNA, where it can form stable complexes and alter their biological functions .
Comparación Con Compuestos Similares
8-Bromoguanosine: Similar in structure, with a bromine atom instead of iodine.
7-Deazaguanosine: Another modified nucleoside with distinct properties and applications.
Uniqueness: 8-Iodoguanosine is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving nucleic acid modifications and interactions, where the iodine atom can serve as a detectable marker or reactive site .
Propiedades
Fórmula molecular |
C10H12IN5O5 |
|---|---|
Peso molecular |
409.14 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one |
InChI |
InChI=1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 |
Clave InChI |
PBEHMRJESXYIKX-UMMCILCDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


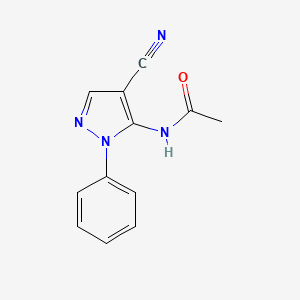
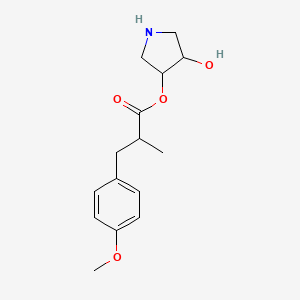
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)
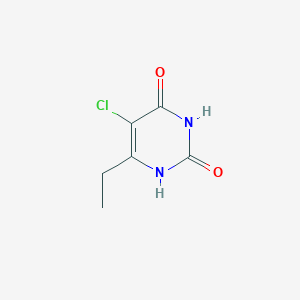
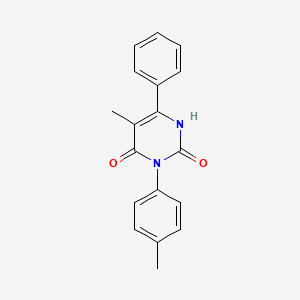
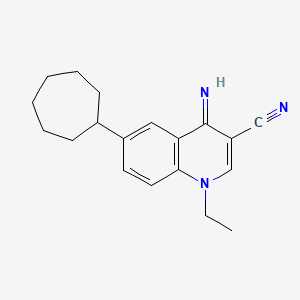
![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)


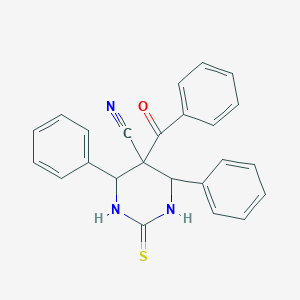
![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)

